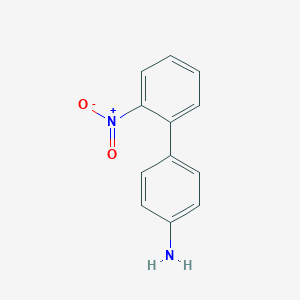

4-Biphenylamine, 2'-nitro-

説明

Synthesis Analysis

The synthesis of 4-Biphenylamine, 2'-nitro-, has been explored through various methods, including aniline and nitrobenzene routes. Four main synthetic methodologies have been compared, highlighting the principles, technical characteristics, advantages, and disadvantages of each. These comparisons take into account product yield, energy usage, and waste production, offering insights into the most efficient synthetic routes for this compound (Yuan Xian-long, 2003).

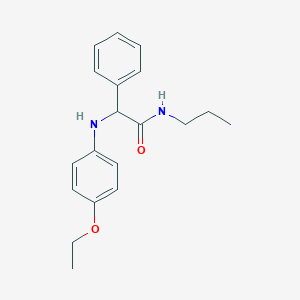

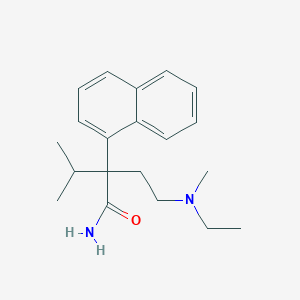

Molecular Structure Analysis

The molecular structure of 4-Biphenylamine, 2'-nitro-, and its derivatives has been the subject of extensive study, with research focusing on how substituents affect the compound’s dyeing properties on synthetic polymer fibers and its overall stability and reactivity. Substitutions that decrease the basicity of the amino group have been found to enhance light fastness properties but result in color shifts (A. T. Peters, 1976).

Chemical Reactions and Properties

Chemical reactions involving 4-Biphenylamine, 2'-nitro-, include its use in creating dyes and its response to various synthetic conditions. The compound’s behavior under different chemical reactions underscores its versatility and functionality in organic synthesis. For example, its ability to dye synthetic polymer fibers in various shades highlights its utility in material science and industry (A. T. Peters, 1976).

Physical Properties Analysis

The physical properties, including thermal and spectroscopic characteristics, of 4-Biphenylamine, 2'-nitro-, have been studied to understand its stability, reactivity, and potential applications better. Investigations into these properties are crucial for optimizing its use in various chemical processes and applications (A. Bell et al., 1987).

Chemical Properties Analysis

The chemical properties of 4-Biphenylamine, 2'-nitro-, are closely related to its structure and the presence of functional groups. Studies on its reactivity, interaction with other chemical species, and role as an intermediate in organic synthesis provide valuable information for its application in designing new materials and chemicals (A. Bell et al., 1987).

科学的研究の応用

Molecular Modeling and Liquid Crystalline Properties

The molecular ordering and alignment of biphenyl derivatives, including 4-nitro-2-biphenylamine, have been studied through computational analysis. This research provides insights into the liquid crystalline properties exhibited by these molecules, highlighting their potential applications in materials science. For example, Ojha (2000, 2001) employed quantum mechanics and intermolecular forces to examine the molecular pairing and arrangement of these compounds, suggesting a favorable configuration for liquid crystallinity (Ojha, 2000); (Ojha, 2001).

Synthetic Applications

The synthetic utility of 4-biphenylamine, 2'-nitro- and its derivatives has been explored in several contexts. For instance, Vincze et al. (2015) discussed the synthetic applications of nitroenamines in creating densely substituted pyrimidine and pyrrolo-pyrimidine derivatives, underlining the versatility of these compounds in organic synthesis (Vincze et al., 2015). Additionally, Gan et al. (2020) reported on the copper(I)-catalyzed asymmetric α-addition of ketimines, showcasing the creation of chiral anti-1,2-diamine derivatives and emphasizing the role of the nitro group as a synthetic handle for further transformations (Gan et al., 2020).

Environmental Detection and Photocatalysis

Recent studies have also highlighted the role of 4-biphenylamine, 2'-nitro- derivatives in environmental monitoring and photocatalysis. For example, Chakraborty et al. (2021) developed Ag2O-ZnO composite nanocones for the electrochemical detection and photodegradation of 4-Nitrophenol, demonstrating the environmental applications of these compounds in detecting and reducing water pollutants (Chakraborty et al., 2021).

特性

IUPAC Name |

4-(2-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(15)16/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKGZQHZUMWEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150630 | |

| Record name | 4-Biphenylamine, 2'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Biphenylamine, 2'-nitro- | |

CAS RN |

1140-28-9 | |

| Record name | 2′-Nitro[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1140-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Biphenylamine, 2'-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001140289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Biphenylamine, 2'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)